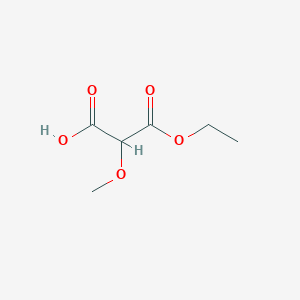
Propanedioic acid, 2-methoxy-, 1-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, 2-methoxy-, 1-ethyl ester, also known as Ethyl 2-methylpropanoate, Ethyl 2-methylpropionate, Ethyl isobutanoate, and Ethyl isobutyrate, is a chemical compound with the molecular formula C6H12O2 . It has a molecular weight of 116.1583 .
Synthesis Analysis
While specific synthesis methods for Propanedioic acid, 2-methoxy-, 1-ethyl ester were not found, a related compound, Malonic acid (propanedioic acid), can be prepared from chloroacetic acid . Sodium carbonate generates the sodium salt, which is then reacted with sodium cyanide to provide the sodium salt of cyanoacetic acid via a nucleophilic substitution. The nitrile group can be hydrolyzed with sodium hydroxide to sodium malonate, and acidification affords malonic acid .Molecular Structure Analysis
The molecular structure of Propanedioic acid, 2-methoxy-, 1-ethyl ester can be represented by the InChI string: InChI=1S/C6H12O2/c1-4-8-6(7)5(2)3/h5H,4H2,1-3H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of Propanedioic acid, 2-methoxy-, 1-ethyl ester include a molecular weight of 116.1583 . More specific properties such as boiling point, melting point, and solubility were not found.Applications De Recherche Scientifique
Synthesis and Reactivity
Propanedioic acid, 2-methoxy-, 1-ethyl ester is involved in various synthesis and reactivity studies. For instance, it has been used in the study of thiophenium-ylides, where its reaction with cyclopenta[b]thiophenes in the presence of rhodium acetate was investigated (Machara & Svoboda, 2012). Additionally, its derivatives have been explored in the synthesis of 2-(ethoxymethylidene)-3-oxo carboxylic acid esters reacting with tetrazol-5-amine, forming compounds capable of nucleophilic substitution (Goryaeva et al., 2015).
Agricultural Chemistry
Propanedioic acid, 2-methoxy-, 1-ethyl ester, and its variants have been studied for their potential use in agricultural chemistry, particularly as insecticides. Research has explored the impact of side-chain alkylation on the translocation characteristics of related compounds in plants and insects (Crisp & Look, 1982).
Nanotechnology and Material Science
This compound has also been studied in the field of nanotechnology and material science. For example, it was used in the fabrication of core or shell reversibly photo cross-linked micelles and nanogels from double responsive water-soluble block copolymers, potentially useful in biomedical applications (Jin et al., 2010).
Enzymatic Studies
Enzymatic studies have also utilized propanedioic acid, 2-methoxy-, 1-ethyl ester. For instance, its derivatives have been involved in the enzymatic resolution of butanoic esters (Waagen et al., 1993), and in the lipase-catalyzed asymmetrization of 2,2-disubstituted 1,3-propanediols (Akai et al., 1997).
Organic Synthesis
The compound has also been used in organic synthesis processes, such as in the improved syntheses of ethyl α-(bromomethyl)acrylate and 2-methylene-1,3-propanediol (Byun et al., 1994).
Perfumery
In the perfumery industry, derivatives of propanedioic acid, 2-methoxy-, 1-ethyl ester have been synthesized for use as fragrances (Zhou Yong-chang, 2005).
Chiral Auxiliary in Stereochemistry
The compound has also been used as a chiral auxiliary in the enantioresolution of alcohols and determination of their absolute configurations (Harada et al., 2000).
Biopolymer Research
It has applications in biopolymer research, such as in the high-yield production of furan dicarboxylate for biobased polyester applications (Kim et al., 2019).
Propriétés
IUPAC Name |
3-ethoxy-2-methoxy-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-3-11-6(9)4(10-2)5(7)8/h4H,3H2,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHOEWMSBSEQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2-methoxy-3-oxopropanoic acid | |
CAS RN |
113137-31-8 |
Source


|
| Record name | 3-ethoxy-2-methoxy-3-oxopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

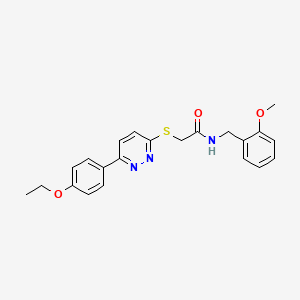

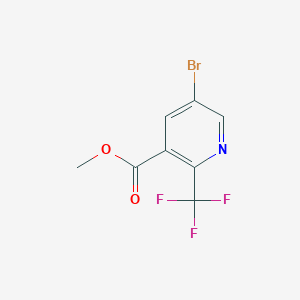
![ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2475478.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2475479.png)
![[(1R,3S)-3-(Bromomethyl)-2,2-difluorocyclopropyl]benzene](/img/structure/B2475481.png)

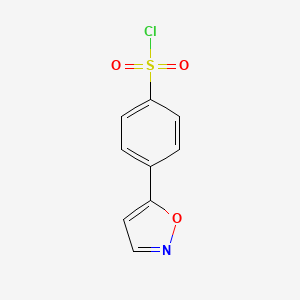
![5-chloro-6-[(E)-cyano-(3-methyl-1H-benzimidazol-2-ylidene)methyl]pyrazine-2,3-dicarbonitrile](/img/structure/B2475486.png)
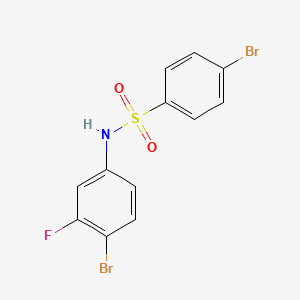
![2-[(Cyclohexylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2475490.png)
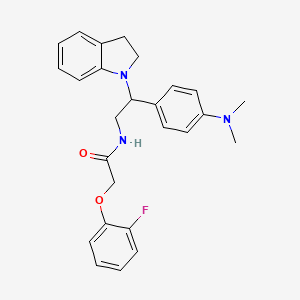
![Benzo[d]thiazol-6-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2475494.png)
![ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2475495.png)